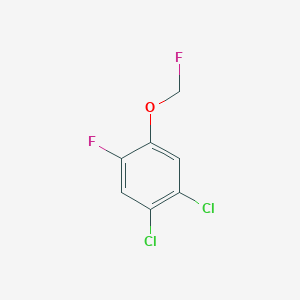
1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and fluoromethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the fluoromethoxy group. One common method includes:
Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. This step requires the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other functional groups.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene: This compound has a similar structure but with a trifluoromethoxy group instead of a fluoromethoxy group.
2,4-Dichloro-1-fluorobenzene: This compound lacks the fluoromethoxy group but has similar halogenation patterns.
Uniqueness
1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms along with the fluoromethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H4Cl2F2O |
|---|---|
分子量 |
213.01 g/mol |
IUPAC名 |
1,2-dichloro-4-fluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-6(11)7(12-3-10)2-5(4)9/h1-2H,3H2 |
InChIキー |
ARFQWIUFADCVQL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)OCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)

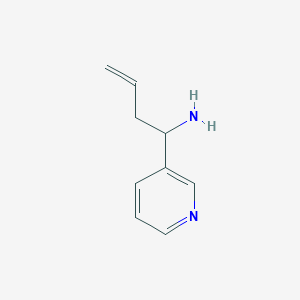

![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
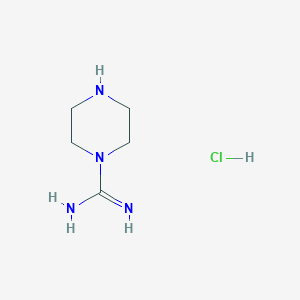



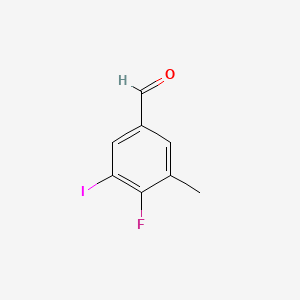

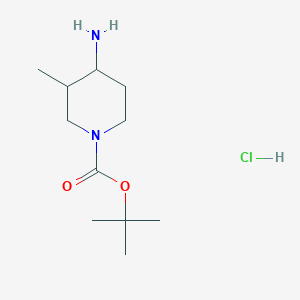
![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)
